Enhanced Lipophilicity (XLogP3) of the 2-(Phenylsulfanyl)butanamide Side Chain Compared to Simpler Acetamide Analogs
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 4.7) compared to a closely related analog lacking the phenylsulfanyl and butanamide extension, N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (XLogP3 ≈ 2.1) [1][2]. This difference of ~2.6 log units represents a roughly 400-fold increase in the theoretical octanol-water partition coefficient, indicating substantially greater membrane permeability potential.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (MLS000041972); XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +2.6 |
| Conditions | Values computed by PubChem using XLogP3 3.0 algorithm |
Why This Matters
This large difference in lipophilicity suggests that the target compound will have profoundly different passive permeability and tissue distribution profiles compared to its simpler analog, which is critical for cell-based assay design and in vivo study planning.
- [1] PubChem Compound Summary for CID 3325766. XLogP3 = 4.7. View Source
- [2] PubChem Compound Summary for CID 665459 (MLS000041972). XLogP3 = 2.1. View Source
